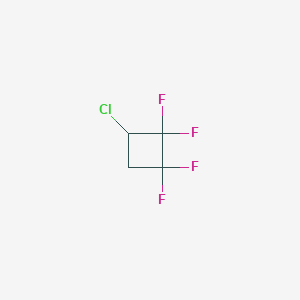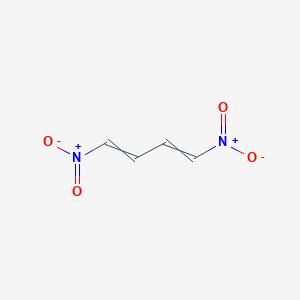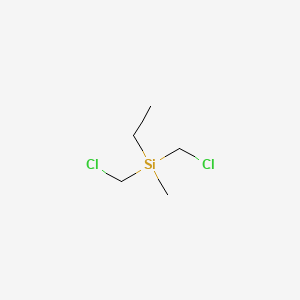
Bis(chloromethyl)(ethyl)methylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(chloromethyl)(ethyl)methylsilane is an organosilicon compound with the chemical formula C5H10Cl2Si. This compound is characterized by the presence of two chloromethyl groups, one ethyl group, and one methyl group attached to a silicon atom. It is a versatile chemical used in various industrial and research applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis(chloromethyl)(ethyl)methylsilane typically involves the reaction of chloromethyl methyl ether with ethylsilane in the presence of a Lewis acid catalyst. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
[ \text{ClCH}_2\text{OCH}_3 + \text{EtSiH}_3 \rightarrow \text{ClCH}_2\text{Si(Et)(CH}_3\text{)}_2 ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Bis(chloromethyl)(ethyl)methylsilane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other nucleophiles, such as amines or alcohols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction of the chloromethyl groups can lead to the formation of methyl groups.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of new organosilicon compounds with various functional groups.
Oxidation: Formation of silanols or siloxanes.
Reduction: Formation of methyl-substituted silanes.
Scientific Research Applications
Bis(chloromethyl)(ethyl)methylsilane is used in various scientific research applications, including:
Chemistry: As a precursor for the synthesis of other organosilicon compounds and in the study of silicon-based reaction mechanisms.
Biology: In the development of silicon-based biomaterials and drug delivery systems.
Medicine: Potential use in the synthesis of silicon-containing pharmaceuticals.
Industry: Used in the production of specialty polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of bis(chloromethyl)(ethyl)methylsilane involves the reactivity of the chloromethyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds and the introduction of various functional groups. The silicon atom in the compound can also participate in various reactions, contributing to the compound’s versatility.
Comparison with Similar Compounds
Similar Compounds
Chloromethyl methyl ether: Similar in structure but lacks the ethyl and methyl groups attached to silicon.
Bis(chloromethyl) ether: Contains two chloromethyl groups but no silicon atom.
Ethylmethylsilane: Contains ethyl and methyl groups attached to silicon but lacks chloromethyl groups.
Uniqueness
Bis(chloromethyl)(ethyl)methylsilane is unique due to the presence of both chloromethyl groups and silicon, allowing it to participate in a wide range of chemical reactions. This combination of functional groups makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
2917-45-5 |
|---|---|
Molecular Formula |
C5H12Cl2Si |
Molecular Weight |
171.14 g/mol |
IUPAC Name |
bis(chloromethyl)-ethyl-methylsilane |
InChI |
InChI=1S/C5H12Cl2Si/c1-3-8(2,4-6)5-7/h3-5H2,1-2H3 |
InChI Key |
HSCKDHJJQDIZQO-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](C)(CCl)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


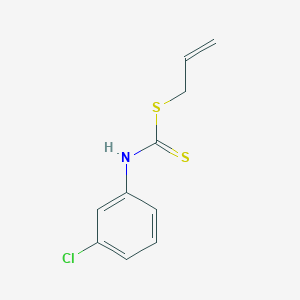

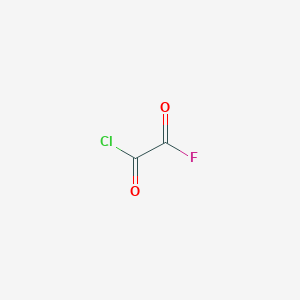
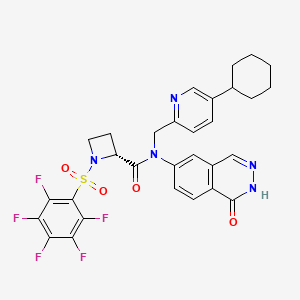
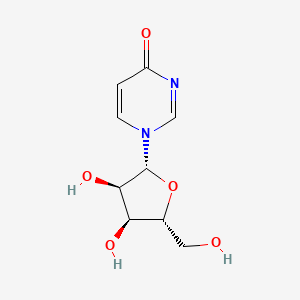
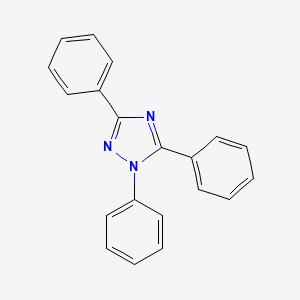
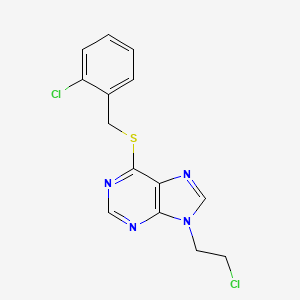

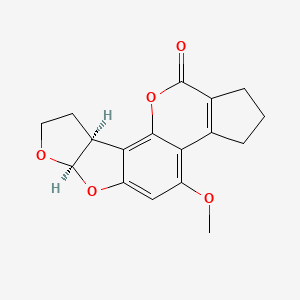
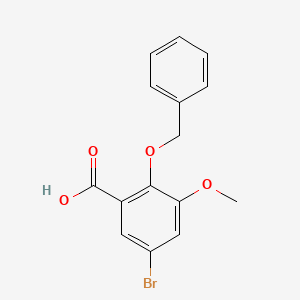
![tert-butyl 4-[[(5R)-6-hydroxy-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carbonyl]amino]piperidine-1-carboxylate](/img/structure/B14751189.png)

